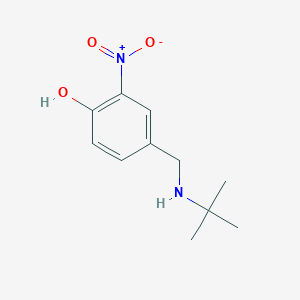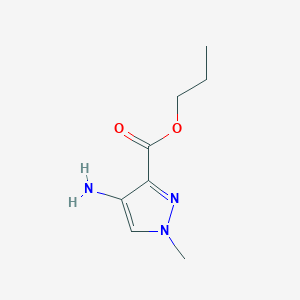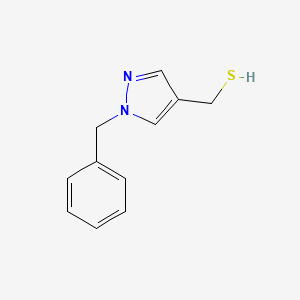
(1-Benzyl-1H-pyrazol-4-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-1H-pyrazol-4-yl)methanethiol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a methanethiol group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methanethiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Methanethiol Group: The methanethiol group can be introduced through a thiolation reaction, where a thiolating agent such as thiourea or sodium hydrosulfide is used.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Modified pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
(1-Benzyl-1H-pyrazol-4-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1H-pyrazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-Benzyl-1H-pyrazol-4-yl)acetonitrile: Contains a nitrile group instead of a thiol group.
(1-Benzyl-1H-pyrazol-4-yl)acetone: Features a ketone group instead of a thiol group.
Uniqueness
(1-Benzyl-1H-pyrazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. The combination of the benzyl group and the pyrazole ring further enhances its versatility and applicability in various research fields.
Propiedades
Fórmula molecular |
C11H12N2S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
(1-benzylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C11H12N2S/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 |
Clave InChI |
DDIKEDLDXXZJMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C=N2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



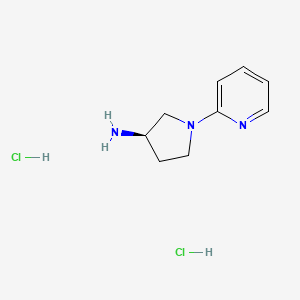

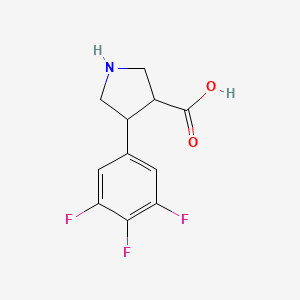
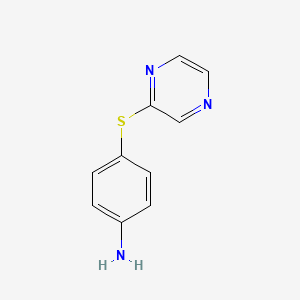

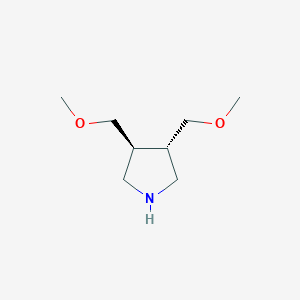



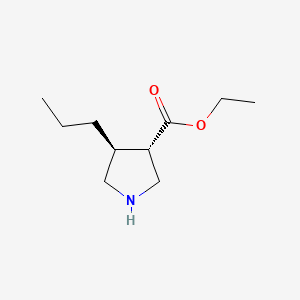
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
